JHSB3 , approximately 80per cent, Mixture of Diastereomers
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Overview
Description
Juvenile hormone III skipped bisepoxide (JHSB3) is a compound that plays a significant role in the development and reproduction of insects. It is a type of juvenile hormone, which is crucial for regulating metamorphosis and reproduction in various insect species. JHSB3 is a mixture of diastereomers, with approximately 80% purity. This compound is particularly interesting due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JHSB3 involves several steps, starting from farnesol, a naturally occurring sesquiterpene alcohol. The key steps include epoxidation and esterification reactions. The epoxidation of farnesol is typically carried out using a peracid, such as m-chloroperbenzoic acid, to form the bisepoxide intermediate. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield JHSB3.
Industrial Production Methods
Industrial production of JHSB3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product, ensuring that the compound meets the required specifications for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
JHSB3 undergoes various chemical reactions, including:
Oxidation: JHSB3 can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of JHSB3 can lead to the formation of reduced analogs with different biological activities.
Substitution: JHSB3 can undergo substitution reactions, where functional groups are replaced with other groups, altering its properties and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles, such as amines and thiols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxide derivatives, while reduction can yield alcohols or alkanes.
Scientific Research Applications
JHSB3 has a wide range of scientific research applications, including:
Chemistry: JHSB3 is used as a model compound to study the synthesis and reactivity of juvenile hormones.
Biology: It is used to investigate the role of juvenile hormones in insect development and reproduction.
Industry: JHSB3 is used in the development of insect growth regulators and other pest management products.
Mechanism of Action
JHSB3 exerts its effects by binding to specific nuclear receptors in insects, such as Methoprene tolerant (Met) and Taiman (Tai). This binding triggers the dimerization of these receptors, forming an active complex that induces the transcription of juvenile hormone response genes, such as Krüppel homolog 1 (Kr-h1). This signaling pathway regulates various physiological processes, including metamorphosis, reproduction, and development.
Comparison with Similar Compounds
Similar Compounds
Juvenile Hormone III (JH III): Another type of juvenile hormone with a similar structure but different biological activity.
Juvenile Hormone I (JH I): A related compound with distinct structural features and functions.
Juvenile Hormone II (JH II): Another juvenile hormone with unique properties and applications.
Uniqueness of JHSB3
JHSB3 is unique due to its skipped bisepoxide structure, which distinguishes it from other juvenile hormones. This structural difference contributes to its specific biological activity and makes it a valuable compound for research and application in various fields.
Properties
CAS No. |
1198297-86-7 |
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Molecular Formula |
C₁₆H₂₆O₄ |
Molecular Weight |
282.38 |
Synonyms |
(2R,3S)-3-[(3E)-6-[(2R)-3,3-Dimethyl-2-oxiranyl]-4-methyl-3-hexen-1-yl]-3-methyl-2-oxiranecarboxylic Acid Methyl Ester; Juvenile Hormone SB3 |
Origin of Product |
United States |
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